molecular formula C7H8N4O2S B2985056 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1955557-78-4

1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No.: B2985056
CAS No.: 1955557-78-4
M. Wt: 212.23
InChI Key: PDETZGLFWGCAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide (CAS: 1955557-78-4) is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 5-position. Its molecular formula is C₇H₈N₄O₂S, with a molecular weight of 212.23 g/mol .

Properties

IUPAC Name

1-methylbenzotriazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDETZGLFWGCAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide typically involves the following steps:

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts.

    Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzotriazole derivatives.

Scientific Research Applications

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The following table compares 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide with structurally related compounds:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide Benzotriazole Methyl, sulfonamide 212.23 Potential specificity via sulfonamide
1-Substituted-phenyl-4-sulfonyl-triazole Triazole Sulfonyl linkage, aromatic substituents Not reported High potency and specificity
1-Substituted-phenyl-4-carbonyl-amide-triazole Triazole Carbonyl amide linkage Not reported Lower specificity
5-Methyl-1H-benzotriazole Benzotriazole Methyl Not reported Industrial corrosion inhibitor
Benzoxadiazole-triazole hybrid (e.g., Compound I) Benzoxadiazole + triazole Azide, ketone Not reported Tunable spectroscopic properties
5-Hydrosulfonyl-benzimidazolone derivatives Benzimidazolone Hydrosulfonyl, cyclic urea Not reported Antitumor activity via sulfonylation

Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈N₄O₂S and features a benzotriazole ring structure that contributes to its reactivity and biological interactions. The sulfonamide group enhances its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. A study demonstrated that various benzotriazole compounds showed activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. For instance:

CompoundMIC (μg/mL)Bacterial Strain
5-Halogenomethylsulfonyl-benzotriazoles12.5–25MRSA
N-benzenesulfonylbenzotriazole25Epimastigotes

These results suggest that modifications in the benzotriazole structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

Benzotriazole derivatives have also shown promising antifungal activity. In vitro studies reported minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. The introduction of hydrophobic groups on the benzotriazole ring significantly increased antifungal potency .

Anticancer Activity

The anticancer potential of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide has been evaluated against various cancer cell lines. Notably:

Cell LineIC50 (μM)Mechanism of Action
MCF-70.65Induction of apoptosis
HeLa2.41Cell cycle arrest

These studies indicate that the compound can induce apoptosis in cancer cells through dose-dependent mechanisms .

Study on Anticancer Activity

In a comparative study involving different benzotriazole derivatives, 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide exhibited superior cytotoxic effects against MCF-7 and HeLa cell lines compared to conventional chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis in a dose-dependent manner .

Antiparasitic Activity

Another significant study highlighted the compound's antiparasitic effects against Trypanosoma species. The derivative demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .

The biological activity of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial : The sulfonamide group inhibits bacterial folate synthesis.
  • Antifungal : Disruption of fungal cell membrane integrity.
  • Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.